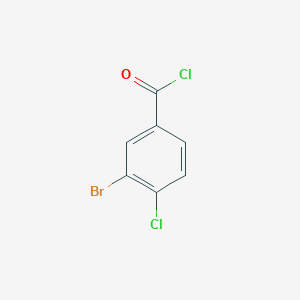

3-Bromo-4-chlorobenzoyl chloride

Descripción

Significance of Substituted Aroyl Halides in Chemical Transformations

Substituted aroyl halides, including their halogenated variants, are of great significance in organic chemistry due to the reactivity of the acyl chloride group. This functional group serves as an excellent electrophile, readily undergoing nucleophilic acyl substitution reactions with a variety of nucleophiles such as alcohols, amines, and arenes. This reactivity allows for the facile formation of esters, amides, and ketones, respectively, which are fundamental linkages in many biologically active molecules and functional materials.

The presence, number, and position of halogen substituents on the aromatic ring further modulate the reactivity of the aroyl halide and provide additional synthetic handles. Halogens exert a strong electron-withdrawing inductive effect, which can enhance the electrophilicity of the carbonyl carbon, making the aroyl halide more reactive towards nucleophiles. Moreover, the halogen atoms themselves can participate in a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This dual reactivity makes substituted aroyl halides powerful tools for the construction of highly functionalized and complex molecular scaffolds.

Overview of 3-Bromo-4-chlorobenzoyl chloride within the Context of Highly Functionalized Aromatic Intermediates

This compound, with the chemical formula C₇H₃BrCl₂O, is a prime example of a highly functionalized aromatic intermediate. Its structure features a benzoyl chloride group attached to a benzene (B151609) ring substituted with both a bromine and a chlorine atom at the 3- and 4-positions, respectively. This specific substitution pattern imparts a unique set of properties and reactivity to the molecule.

The presence of two different halogen atoms offers opportunities for selective and sequential chemical transformations. The differential reactivity of the C-Br and C-Cl bonds in certain catalytic systems can allow for regioselective cross-coupling reactions, providing a pathway to complex, unsymmetrically substituted biaryl compounds.

A common method for the synthesis of this compound involves the reaction of its corresponding carboxylic acid, 3-bromo-4-chlorobenzoic acid, with a chlorinating agent such as thionyl chloride (SOCl₂). This reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.

The primary application of this compound lies in its use as a precursor in the synthesis of more complex molecules. It is a key intermediate in the production of substituted benzophenones through Friedel-Crafts acylation reactions. oakwoodchemical.com In this reaction, the aroyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst to form a new carbon-carbon bond, yielding a diaryl ketone. These benzophenone (B1666685) derivatives are important structural motifs in many pharmaceutical and agrochemical compounds. oakwoodchemical.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 21900-34-5 |

| Molecular Formula | C₇H₃BrCl₂O |

| Molecular Weight | 253.91 g/mol |

| Appearance | Solid |

| Purity | 95.0% |

This data is compiled from multiple sources for the purpose of this article.

Representative Spectroscopic Data

| Spectroscopic Data | Representative Values |

| ¹H NMR (CDCl₃, ppm) | δ 8.20 (d, 1H), 7.95 (dd, 1H), 7.60 (d, 1H) |

| ¹³C NMR (CDCl₃, ppm) | δ 167.5 (C=O), 138.0, 135.5, 132.0, 131.0, 130.0, 125.0 |

| IR (KBr, cm⁻¹) | ν 1775 (C=O, acyl chloride), 1580, 1470, 1100, 830 |

| Mass Spectrum (m/z) | 252, 254, 256 (M⁺), 217, 182, 154 |

Note: This data is representative and intended for illustrative purposes.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-4-chlorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHOSHMAFWKKQQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801301994 | |

| Record name | 3-Bromo-4-chlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801301994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21900-34-5 | |

| Record name | 3-Bromo-4-chlorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21900-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-chlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801301994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromo 4 Chlorobenzoyl Chloride

Routes from Substituted Benzoic Acids

The most direct and widely employed method for synthesizing 3-bromo-4-chlorobenzoyl chloride is through the conversion of 3-bromo-4-chlorobenzoic acid. This transformation involves the activation of the carboxylic acid group to form a more reactive acyl chloride.

Acyl Halide Formation via Reaction with Halogenating Agents (e.g., Thionyl Chloride, Oxalyl Chloride)

The conversion of a carboxylic acid to an acyl chloride is a fundamental reaction in organic synthesis. Halogenating agents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly used for this purpose due to their efficiency and the formation of gaseous byproducts that are easily removed from the reaction mixture. chemicalbook.com

The reaction with thionyl chloride is a well-established method. For instance, reacting 3-chlorobenzoic acid with thionyl chloride at 90°C overnight yielded 3-chlorobenzoyl chloride in 90% yield after vacuum concentration. Similarly, 4-chlorobenzoic acid was converted to 4-chlorobenzoyl chloride by stirring with thionyl chloride at 80°C for 5 hours. A general procedure involves refluxing the corresponding benzoic acid with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), followed by evaporation of excess thionyl chloride. google.com

Oxalyl chloride offers a milder alternative to thionyl chloride, often used when sensitive functional groups are present. chemicalbook.com The reaction is typically carried out in an inert solvent. While it can provide high yields, reaction times may be longer compared to thionyl chloride. For example, the synthesis of 3-bromo-4-methyl-benzoyl chloride from 3-bromo-4-methylbenzoic acid using oxalyl dichloride at 80°C for 3 hours resulted in a 97% yield. chemicalbook.com

A comparison of common halogenating agents for the synthesis of a similar compound, 3-bromobenzoyl chloride, highlights their relative efficiencies.

Table 1: Comparison of Halogenating Agents for Acyl Chloride Synthesis

| Reagent | Typical Yield (%) | Typical Reaction Time (h) | Byproduct Complexity |

| Thionyl Chloride (SOCl₂) | 93 | 4 | Low (gaseous) |

| Oxalyl Chloride ((COCl)₂) | 88–90 | 12–24 | Moderate (gaseous) |

| Phosphorus Pentachloride (PCl₅) | Not specified | Not specified | High (solid) |

Optimization of Reaction Conditions for Bromochloro-Substituted Aromatic Systems

The synthesis of polysubstituted aromatic compounds, such as those with both bromo and chloro substituents, requires careful optimization of reaction conditions to achieve high regioselectivity and yield. researchgate.net The choice of solvent, temperature, and catalyst can significantly influence the outcome of the reaction. For instance, in the bromination of certain aromatic systems, the use of specific brominating agents and solvents was found to be crucial for controlling the position of bromination. researchgate.net

In the context of preparing this compound, the starting material, 3-bromo-4-chlorobenzoic acid, already possesses the desired substitution pattern. Therefore, the optimization primarily focuses on the efficiency of the conversion to the acyl chloride. Factors to consider include the reaction temperature, the amount of halogenating agent, and the use of catalysts like DMF. For example, a patented method for producing 5-bromo-2-chloro-4'-ethoxy benzophenone (B1666685) involves refluxing 5-bromo-2-chlorobenzoic acid with thionyl chloride and a catalytic amount of DMF without a solvent to prepare the intermediate 5-bromo-2-chlorobenzoyl chloride. google.com

Derivations from Aryl Halides and Functional Group Interconversions

An alternative approach to synthesizing this compound involves starting from simpler aryl halides and introducing the necessary functional groups through a series of reactions. This strategy, known as functional group interconversion, offers flexibility in the choice of starting materials. vanderbilt.edu

One possible route could begin with the chlorination of benzoyl chloride. A patented process describes the chlorination of benzoyl chloride at temperatures below 50°C in the presence of a ferric halide-iodine cocatalyst system to preferentially produce the meta-isomer of monochlorobenzoyl chloride. google.com Subsequent bromination would then be required to introduce the bromine atom at the desired position. However, controlling the regioselectivity of this second halogenation step can be challenging.

Another potential pathway involves the synthesis of 3-bromo-4-fluorobenzaldehyde (B1265969) from 4-fluorobenzaldehyde. patsnap.com While this specific example leads to a benzaldehyde, similar strategies could be adapted to synthesize the corresponding benzoic acid and subsequently the benzoyl chloride. A related patent describes the preparation of 3-bromo-4-fluoro-benzoic acid halides, which can then be converted to other derivatives. google.com

Functional group interconversions can also involve the transformation of other groups into the desired acyl chloride. For example, while not a direct route to this compound, the Arndt-Eistert reaction provides a method for converting an acyl chloride into a homologous carboxylic acid, demonstrating the versatility of these intermediates in synthetic chemistry. vanderbilt.edu

Process Optimization and Scalability in the Preparation of Complex Aroyl Chlorides

The transition from laboratory-scale synthesis to large-scale industrial production of complex aroyl chlorides like this compound necessitates a focus on process optimization and scalability. mdpi.com Key considerations include reaction safety, yield, purity, cost-effectiveness, and environmental impact.

Batch processing is a common approach in laboratory settings. For example, a procedure for synthesizing 4-chlorobenzoyl chloride involves stirring 4-chlorobenzoic acid in thionyl chloride at 80°C for 5 hours. However, for large-scale production, continuous manufacturing processes can offer significant advantages in terms of safety, efficiency, and consistency. mdpi.com

A study on the scalable production of aryl sulfonyl chlorides, a related class of compounds, highlighted the benefits of a continuous manufacturing process using stirred-tank reactors and a continuous filtration system. mdpi.com This approach allowed for safer handling of hazardous reagents and improved spacetime yield compared to batch processes. The optimization of this process involved a design of experiments (DOE) approach to identify the ideal reaction temperature and reagent equivalents to maximize yield and purity. mdpi.com

Similar principles can be applied to the scalable synthesis of this compound. Optimizing factors such as reaction time, temperature, and reagent ratios can lead to significant improvements in yield and purity. For instance, in the synthesis of 3-chlorobenzoyl chloride, stirring the reaction mixture overnight at 90°C resulted in a 90% yield.

Table 2: Research Findings on the Synthesis of Related Aroyl Chlorides

| Starting Material | Reagent(s) | Conditions | Product | Yield (%) | Reference |

| 3-Chlorobenzoic acid | Thionyl chloride | 90°C, overnight | 3-Chlorobenzoyl chloride | 90 | |

| 4-Chlorobenzoic acid | Thionyl chloride | 80°C, 5 h | 4-Chlorobenzoyl chloride | Not specified | |

| 3-Bromo-4-methylbenzoic acid | Oxalyl dichloride | 80°C, 3 h | 3-Bromo-4-methyl-benzoyl chloride | 97 | chemicalbook.com |

| 5-Bromo-2-chlorobenzoic acid | Thionyl chloride, DMF (cat.) | Reflux | 5-Bromo-2-chlorobenzoyl chloride | Not specified | google.com |

Reactivity and Reaction Mechanisms of 3 Bromo 4 Chlorobenzoyl Chloride in Organic Transformations

Nucleophilic Acyl Substitution Reactions with Diverse Nucleophiles

The most common reactions involving 3-bromo-4-chlorobenzoyl chloride are nucleophilic acyl substitutions. In these reactions, a nucleophile attacks the carbonyl carbon, leading to the departure of the chloride ion, which is an excellent leaving group. This process is fundamental to creating a wide range of derivatives from the parent acyl chloride.

Formation of Esters and Carboxylic Acid Derivatives

The reaction of this compound with alcohols results in the formation of the corresponding esters. This process, known as esterification, typically proceeds rapidly, often in the presence of a weak base like pyridine. The base serves to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct, driving the reaction to completion.

Similarly, hydrolysis of this compound, through reaction with water, yields the parent carboxylic acid, 3-bromo-4-chlorobenzoic acid nih.gov. This reaction can occur if the compound is exposed to moisture.

Table 1: Synthesis of Esters and Carboxylic Acid Derivatives

| Reactant | Nucleophile | Base/Conditions | Product |

|---|---|---|---|

| This compound | Methanol | Pyridine | Methyl 3-bromo-4-chlorobenzoate |

| This compound | Ethanol | Pyridine | Ethyl 3-bromo-4-chlorobenzoate |

Synthesis of Amides and Hydrazides from Amines and Hydrazine (B178648)

Amides are readily synthesized by the reaction of this compound with primary or secondary amines. fishersci.ithud.ac.uk The reaction is typically carried out in an aprotic solvent, often at low temperatures to control its exothermic nature. hud.ac.uk Two equivalents of the amine are sometimes used, with one acting as the nucleophile and the second as a base to sequester the HCl byproduct. Alternatively, an auxiliary base such as triethylamine (B128534) can be used. hud.ac.uk

The reaction with hydrazine (H₂N-NH₂) or its derivatives proceeds in a similar manner to produce the corresponding hydrazide, 3-bromo-4-chlorobenzohydrazide. These hydrazides are stable compounds and can serve as precursors for the synthesis of various heterocyclic systems.

Table 2: Synthesis of Amides and Hydrazides

| Reactant | Nucleophile | Base/Conditions | Product |

|---|---|---|---|

| This compound | Aniline | Triethylamine | N-phenyl-3-bromo-4-chlorobenzamide |

| This compound | Benzylamine | Triethylamine, 0 °C to rt | N-benzyl-3-bromo-4-chlorobenzamide |

Derivatization to Thiourea (B124793) and Selenourea (B1239437) Compounds

This compound can be used to synthesize N-acylthiourea derivatives. This transformation is typically achieved through a one-pot reaction where the acyl chloride first reacts with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate, to form a reactive 3-bromo-4-chlorobenzoyl isothiocyanate intermediate. This intermediate is not isolated but is immediately trapped by the addition of a primary or secondary amine to yield the final N-(3-bromo-4-chlorobenzoyl)thiourea product. nih.govresearchgate.net

A similar synthetic strategy can be envisioned for the preparation of N-acylselenoureas, using potassium selenocyanate (B1200272) in place of a thiocyanate salt. The chemistry of related selenium-containing benzoyl chlorides suggests that reactions with various nucleophiles are feasible, indicating that such derivatives could be accessible. researchgate.net These thiourea and selenourea derivatives are of interest for their potential biological activities and as ligands in coordination chemistry. nih.gov

Table 3: Synthesis of Thiourea Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

|---|---|---|---|

| This compound | Ammonium thiocyanate | 3-Fluoroaniline | N-(3-Bromo-4-chlorobenzoyl)-N'-(3-fluorophenyl)thiourea |

Electrophilic Aromatic Acylation Reactions

Beyond serving as a substrate for nucleophiles, this compound can act as an electrophile in Friedel-Crafts acylation reactions to form new carbon-carbon bonds with aromatic and heteroaromatic rings.

Friedel-Crafts Acylation with Aromatic and Heteroaromatic Substrates

In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), this compound can acylate aromatic compounds like benzene (B151609), toluene, or anisole. masterorganicchemistry.comrsc.org The reaction introduces the 3-bromo-4-chlorobenzoyl group onto the aromatic ring, yielding a diaryl ketone. The conditions for these reactions are similar to standard Friedel-Crafts acylations. rsc.orglibretexts.org

This reaction is not limited to simple benzene derivatives; electron-rich heteroaromatic compounds, such as pyrroles and furans, can also be acylated, often under milder conditions. nih.govacs.org For example, the acylation of N-methylpyrrole with benzoyl chlorides has been shown to proceed efficiently. nih.govacs.org

Table 4: Products of Friedel-Crafts Acylation

| Substrate | Catalyst | Product |

|---|---|---|

| Benzene | AlCl₃ | (3-Bromo-4-chlorophenyl)(phenyl)methanone |

| Anisole | HBEA Zeolite nih.govfrontiersin.org | (3-Bromo-4-chlorophenyl)(4-methoxyphenyl)methanone |

Regioselectivity and Mechanistic Studies in Halogenated Aromatic Systems

The mechanism of the Friedel-Crafts acylation begins with the reaction between the acyl chloride and the Lewis acid to form a highly electrophilic, resonance-stabilized acylium ion. masterorganicchemistry.com This acylium ion is the active electrophile that attacks the aromatic ring. A key advantage of Friedel-Crafts acylation over alkylation is that the acylium ion does not undergo rearrangement, leading to a single, predictable product structure. libretexts.org

The regioselectivity of the acylation is determined by the substituents already present on the aromatic substrate. Activating, ortho-, para-directing groups (like the methoxy (B1213986) group in anisole) will direct the incoming acyl group primarily to the para position, with the ortho position being less favored due to steric hindrance. libretexts.orgfrontiersin.org For deactivated rings, the reaction is slower, and the directing effects of deactivating groups will determine the site of substitution. The halogen atoms on the this compound itself are electron-withdrawing and deactivate its own ring, but this does not prevent it from acting as the acylating agent in the presence of a suitable aromatic substrate. Studies on the benzoylation of chlorobenzene (B131634) have shown that the reaction yields a mixture of isomers, with the para-substituted product being overwhelmingly favored. scribd.com

Cyclization Reactions and Heterocycle Synthesis

The reactive acyl chloride group makes this compound a valuable precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. openmedicinalchemistryjournal.comnih.govclockss.org

Oxadiazoles are five-membered heterocyclic rings containing one oxygen and two nitrogen atoms, with 1,2,4- and 1,3,4-isomers being particularly significant in medicinal chemistry. researchgate.netnih.gov this compound is an ideal reagent for introducing the substituted benzoyl moiety required for their construction.

1,2,4-Oxadiazoles : A common and effective method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction between an acyl chloride and an amidoxime (B1450833). nih.gov In this synthesis, this compound would acylate the amidoxime to form an O-acyl amidoxime intermediate, which then undergoes thermal or base-catalyzed cyclodehydration to yield the 3-(3-bromo-4-chlorophenyl)-1,2,4-oxadiazole derivative.

1,3,4-Oxadiazoles : The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles often begins with the acylation of hydrazine with two equivalents of an acyl chloride, or a one-pot reaction between a carboxylic acid and a hydrazide. Using this compound to acylate a suitable aroylhydrazine would produce a 1,2-diacylhydrazine intermediate. This intermediate can then be cyclized using a dehydrating agent like phosphorus oxychloride, thionyl chloride, or triflic anhydride (B1165640) to form the 1,3,4-oxadiazole (B1194373) ring. researchgate.net

Table 4: Synthesis of Oxadiazole Isomers

| Target Heterocycle | Key Reactants | Key Intermediate |

| 1,2,4-Oxadiazole | This compound + Amidoxime | O-acyl amidoxime nih.gov |

| 1,3,4-Oxadiazole | This compound + Aroylhydrazine | 1,2-Diacylhydrazine researchgate.net |

The electrophilicity of the acyl chloride group enables its use in the synthesis of a wide array of other heterocycles. clockss.orgcymitquimica.com Many synthetic routes for nitrogen- and oxygen-containing heterocycles rely on an initial acylation step followed by an intramolecular cyclization.

For instance, this compound can react with bifunctional nucleophiles to construct fused heterocyclic systems. Reaction with ortho-substituted anilines, such as 2-aminophenols or 2-aminothiophenols, can lead to the formation of benzoxazoles and benzothiazoles, respectively, through an initial N-acylation followed by cyclization and dehydration. Similarly, reactions with ethylenediamines or related compounds can provide access to diazepine (B8756704) scaffolds. The substituted benzoyl moiety introduced by this reagent becomes an integral part of the final heterocyclic framework, which can be further functionalized at the bromine and chlorine positions.

Table 5: Potential Heterocyclic Scaffolds from this compound

| Bifunctional Nucleophile | Resulting Heterocyclic Core |

| 2-Aminophenol | Benzoxazole |

| 2-Aminothiophenol | Benzothiazole |

| 1,2-Phenylenediamine | Benzimidazole |

| Hydrazine/Hydrazides | Oxadiazole, Triazole nih.govresearchgate.net |

| Amidoximes | Oxadiazole nih.gov |

Functionalization Strategies for Complex Molecular Architectures

This compound is a valuable bifunctional reagent in organic synthesis, offering strategic opportunities for the construction of complex molecular architectures. Its utility stems from the presence of three distinct reactive sites: a highly reactive acyl chloride group and two halogen atoms (bromine and chlorine) with differential reactivity on the aromatic ring. This arrangement allows for a stepwise and regioselective introduction of the 3-bromo-4-chlorophenyl moiety and subsequent functionalization, making it a key building block in the synthesis of pharmaceuticals and agrochemicals.

The primary functionalization strategies revolve around the initial reaction of the acyl chloride, followed by transformations involving the halogen substituents. The most common initial step is the formation of amide or ester bonds, which serves to link the benzoyl scaffold to other parts of a target molecule. Following this, the bromine and chlorine atoms can be selectively manipulated, typically through metal-catalyzed cross-coupling reactions, to build molecular complexity.

Amide Bond Formation: A Gateway to Complex Scaffolds

The most prevalent application of this compound in the synthesis of complex molecules is its use as an acylating agent to form robust amide bonds. This reaction is typically achieved by treating the acyl chloride with a primary or secondary amine in the presence of a base to neutralize the hydrogen chloride byproduct. This strategy has been employed in the development of various biologically active compounds, including kinase and lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors. google.comgoogle.com

In these syntheses, the 3-bromo-4-chlorobenzoyl group is installed as a core fragment of the target molecule. The choice of the amine component is crucial as it introduces the desired diversity and functionality necessary for biological activity.

Table 1: Examples of Amide Synthesis using this compound

| Amine Reactant | Base | Solvent | Product | Application Context | Reference |

|---|---|---|---|---|---|

| Piperidine | Triethylamine (TEA) | Dichloromethane (DCM) | (3-Bromo-4-chlorophenyl)(piperidin-1-yl)methanone | Intermediate for Lp-PLA2 inhibitors | google.com |

| 5-tert-butyl-2-methoxyaniline | Not specified in abstract | Not specified in abstract | 3-Bromo-N-(5-tert-butyl-2-methoxyphenyl)-4-chlorobenzamide | Intermediate for kinase inhibitors | google.com |

The resulting amides, such as those shown in Table 1, are stable intermediates that carry the di-halogenated phenyl ring, which is then poised for further functionalization.

Regioselective Cross-Coupling Reactions

Following the initial acylation, the bromine and chlorine atoms on the aromatic ring serve as handles for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds is a key strategic element. The C-Br bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the stronger C-Cl bond. This allows for selective functionalization at the C3 position (bromine) while leaving the C4 position (chlorine) intact for potential subsequent transformations.

Common cross-coupling reactions that can be employed include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a new C-C bond. This is a versatile method for introducing aryl or vinyl substituents.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to produce aryl alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

While specific patent literature detailing a cross-coupling reaction directly on a product derived from this compound is not prevalent in the immediate search results, the principle of selective C-Br coupling is a well-established strategy in organic synthesis. For instance, the synthesis of certain SGLT2 inhibitors involves intermediates with 3-bromo-4-chloro substitution, where cross-coupling reactions are essential for assembling the final complex structure. The initial amide or ketone formed from the acyl chloride would be subjected to a palladium catalyst and a suitable coupling partner to modify the C-Br position selectively.

Construction of Heterocyclic Systems

This compound also serves as a precursor for the synthesis of various heterocyclic compounds. The acyl chloride can react with binucleophilic reagents to construct rings. For example, reaction with a hydrazine derivative can lead to the formation of hydrazides, which are versatile intermediates for synthesizing heterocycles like pyrazoles or oxadiazoles. While direct examples starting from this compound are not explicitly detailed in the provided search context, the use of similar acyl chlorides in the synthesis of β-lactams, oxazoles, and imidazoles highlights the potential of this reaction class.

The strategic functionalization of this compound, beginning with acylation followed by selective palladium-catalyzed cross-coupling at the bromine position, provides a powerful and flexible approach to building complex and medicinally relevant molecules.

Applications of 3 Bromo 4 Chlorobenzoyl Chloride in Advanced Research Fields

Intermediates in Medicinal Chemistry Research

The compound serves as a crucial intermediate in medicinal chemistry, where it is used to introduce the 3-bromo-4-chlorobenzoyl moiety into larger, more complex molecules. This structural unit can be pivotal in defining the pharmacological profile of a new chemical entity.

3-Bromo-4-chlorobenzoyl chloride is a key reagent for creating pharmaceutical precursors, which are the foundational molecules later converted into active pharmaceutical ingredients (APIs). The acyl chloride group is highly reactive towards nucleophiles such as alcohols, amines, and thiols, enabling the formation of esters, amides, and thioesters, respectively. This reactivity is fundamental to its role in constructing the core structures of potential drug candidates. For instance, related chlorobenzoyl chlorides are used to synthesize N-(4-chlorobenzoyl)-tyramine, a precursor for compounds with lipid-lowering action. google.com The use of this compound allows for the systematic assembly of complex molecular architectures destined for therapeutic applications.

The incorporation of the 3-bromo-4-chlorobenzoyl group into molecules is a strategic approach to developing new biologically active compounds. Halogen atoms like bromine and chlorine can significantly influence a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These atoms can form halogen bonds, a type of non-covalent interaction that can enhance the binding of a ligand to a protein's active site. While specific final drug compounds derived from this compound are detailed in proprietary patents, the general strategy is widely acknowledged in medicinal chemistry. For example, various chloro-benzoyl chlorides are precursors to a broad range of compounds useful as pharmaceuticals. google.com

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds in drug discovery. This compound is a valuable tool in this process. oakwoodchemical.comepa.gov By introducing this specific di-halogenated benzoyl group, medicinal chemists can probe the effects of steric bulk and electronic properties in a defined region of a molecule. The 3-bromo and 4-chloro substituents create a unique electronic and steric profile on the aromatic ring. Researchers can synthesize a series of analogues by reacting different core structures with this reagent and then evaluate how this specific substitution pattern affects the compound's biological activity. This systematic approach provides critical insights into the molecular interactions required for therapeutic efficacy, guiding the design of more potent and selective drug candidates.

Contributions to Agrochemical and Material Science Research

The utility of this compound extends beyond medicine into the fields of agrochemical and material science research.

In agrochemical research, it serves as an intermediate for synthesizing new pesticides and herbicides. Similar to its role in pharmaceuticals, the halogenated phenyl group can confer desired properties such as enhanced efficacy, stability, and selective toxicity towards pests. Related chlorobenzoyl chloride structures are known key intermediates in the preparation of fungicides. google.com

In material science, this compound is used in the production of specialty chemicals and polymers. The reactive acyl chloride handle allows it to be incorporated into polymer chains or attached to surfaces, modifying the properties of the resulting material. The presence of bromine and chlorine can enhance flame retardancy or alter the refractive index and thermal stability of materials.

Utilization in Catalysis Research and Catalyst Development

This compound also plays a role as a reagent in modern catalytic chemistry, particularly in reactions that form new carbon-carbon bonds.

This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.org In a typical Suzuki reaction, an organoboron compound couples with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgharvard.edu this compound can act as the organohalide partner. These reactions are exceptionally powerful for creating biaryl structures, which are common motifs in pharmaceuticals and advanced materials. libretexts.org The differing reactivity of the C-Br and C-Cl bonds can potentially allow for selective, sequential couplings under different catalytic conditions, adding to its versatility as a synthetic tool. researchgate.netrsc.org

Investigation of Catalyst Efficiency and Selectivity in Acylation Reactions

The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of carbon-carbon bonds and the preparation of aromatic ketones. The efficiency and selectivity of these reactions are highly dependent on the catalyst employed. This compound serves as a reactive acylating agent in these studies, allowing researchers to probe the effectiveness of various catalytic systems.

The dual halogen substitution on the benzene (B151609) ring of this compound introduces both steric and electronic effects that can influence the outcome of acylation reactions. The electron-withdrawing nature of the halogens deactivates the aromatic ring, making the acyl chloride group more electrophilic. This heightened reactivity can be beneficial, but it also presents challenges in controlling the selectivity of the reaction, particularly the regioselectivity when acylating substituted aromatic substrates.

Research in this area often involves comparing different types of catalysts, from traditional Lewis acids to more environmentally benign solid acid catalysts. The goal is to identify catalysts that not only promote high conversion rates of the starting materials but also offer superior control over the formation of the desired product isomer.

Detailed Research Findings:

Studies on Friedel-Crafts acylation reactions often evaluate catalyst performance based on several key metrics:

Conversion (%): The percentage of the limiting reactant (in this case, often the aromatic substrate) that is consumed during the reaction.

Selectivity (%): The percentage of the converted reactant that is transformed into the desired product. In the context of acylating a substituted arene, this often refers to the regioselectivity (e.g., the ratio of para to ortho isomers).

The choice of catalyst can significantly impact these parameters. For instance, traditional Lewis acids like aluminum chloride (AlCl₃) are highly active but can suffer from issues such as the need for stoichiometric amounts, generation of hazardous waste, and sometimes poor selectivity. ijnrd.org Modern research focuses on developing reusable and more selective catalysts.

| Catalyst Type | Catalyst Example | General Advantages | General Disadvantages |

|---|---|---|---|

| Traditional Lewis Acids | AlCl₃, FeCl₃ | High reactivity, readily available. | Often required in stoichiometric amounts, moisture sensitive, can lead to side reactions. |

| Solid Acid Catalysts | Zeolites, Montmorillonite clays | Reusable, environmentally friendly, can offer high selectivity. | May have lower activity compared to Lewis acids, potential for diffusion limitations. |

| Ionic Liquids | Chloroaluminate-based | Can act as both solvent and catalyst, tunable properties. | Can be sensitive to water, potential for product separation challenges. |

While specific comparative studies detailing catalyst efficiency and selectivity exclusively for the acylation with this compound are not extensively documented in the public domain, the principles derived from studies with similar acyl chlorides are directly applicable. The steric hindrance and electronic properties of this compound make it an interesting substrate for evaluating the ability of a catalyst to overcome these challenges and achieve high efficiency and selectivity.

Development of Novel Reagents and Specialized Building Blocks

The chemical structure of this compound makes it an ideal precursor for the synthesis of more complex molecules, serving as a specialized building block in the development of novel reagents and functional materials. The presence of three distinct reactive sites—the acyl chloride, the bromine atom, and the chlorine atom—allows for a variety of subsequent chemical transformations.

The acyl chloride group is the most reactive site, readily participating in nucleophilic acyl substitution reactions to form esters, amides, and ketones. This allows for the straightforward introduction of the 3-bromo-4-chlorobenzoyl moiety into a wide range of molecular scaffolds.

The bromine and chlorine atoms on the aromatic ring provide handles for further functionalization through cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular architectures. The differential reactivity of the C-Br and C-Cl bonds can also be exploited to achieve selective transformations.

Applications in Synthesis:

The use of this compound as a building block is particularly relevant in the synthesis of:

Pharmaceutical Intermediates: The 3-bromo-4-chlorophenyl group is a structural motif found in some biologically active molecules. By using this compound as a starting material, medicinal chemists can efficiently construct libraries of compounds for drug discovery programs.

Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides often relies on the synthesis of novel organic molecules. The specific substitution pattern of this compound can be a key feature in the design of new agrochemicals with desired activities.

Functional Materials: The ability to undergo various chemical transformations makes this compound a useful monomer or intermediate in the synthesis of polymers and other functional materials with specific electronic or physical properties.

A concrete example of a similar building block in action is the synthesis of 5-bromo-2-chloro-4'-ethoxy benzophenone (B1666685), a pharmaceutical intermediate. This synthesis involves the initial preparation of 5-bromo-2-chlorobenzoyl chloride, which is then used in a Friedel-Crafts acylation reaction with phenetole. This highlights the utility of bromo-chlorobenzoyl chlorides as key intermediates in multi-step synthetic sequences.

The development of novel reagents from this compound can involve, for example, its conversion to a corresponding aldehyde or alcohol, which then serve as starting points for a different set of chemical reactions. The versatility of this compound ensures its continued importance as a fundamental building block in the toolbox of synthetic organic chemists.

Spectroscopic and Computational Investigations of 3 Bromo 4 Chlorobenzoyl Chloride and Its Derivatives

Advanced Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and purity of 3-Bromo-4-chlorobenzoyl chloride, as well as for analyzing the structure of its various derivatives. Each technique offers unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule.

¹H NMR: In the ¹H NMR spectrum of a derivative, specific chemical shifts and coupling constants reveal the positions of hydrogen atoms on the aromatic ring. For instance, in a related compound, N-(3-Chlorophenyl)acetamide, the aromatic protons appear as a broad singlet at 8.17 ppm, a singlet at 7.64 ppm, a doublet at 7.34 ppm (J = 8.0 Hz), a triplet at 7.19 ppm (J = 8.0 Hz), and a doublet at 7.05 ppm (J = 8.0 Hz). rsc.org The integration of these signals corresponds to the number of protons in each environment.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. For this compound, the carbonyl carbon is expected to appear at approximately 170 ppm, while the aromatic carbons will resonate in the 125–140 ppm range. In a similar compound, N-(3-Chlorophenyl)acetamide, the carbonyl carbon appears at 169.1 ppm, and the aromatic carbons are observed at 139.2, 134.5, 129.9, 124.3, 120.2, and 118.1 ppm. rsc.org

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed for more complex derivatives to establish connectivity between protons and carbons, aiding in the unambiguous assignment of all signals.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Benzoyl Chloride Derivative

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| ¹H | 8.17 | br s | |

| ¹H | 7.64 | s | |

| ¹H | 7.34 | d | 8.0 |

| ¹H | 7.19 | t | 8.0 |

| ¹H | 7.05 | d | 8.0 |

| ¹³C | 169.1 | ||

| ¹³C | 139.2 | ||

| ¹³C | 134.5 | ||

| ¹³C | 129.9 | ||

| ¹³C | 124.3 | ||

| ¹³C | 120.2 | ||

| ¹³C | 118.1 |

This data is for N-(3-Chlorophenyl)acetamide and is illustrative of the types of signals observed for derivatives of this compound. rsc.org

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives is characterized by several key absorption bands.

A strong absorption band is typically observed in the region of 1750-1790 cm⁻¹ which is characteristic of the C=O (carbonyl) stretching vibration of the acyl chloride group. Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while C-C stretching vibrations within the benzene (B151609) ring are found in the 1400-1600 cm⁻¹ range. The C-Cl and C-Br stretching vibrations are observed at lower frequencies, typically in the fingerprint region below 1000 cm⁻¹. For example, the IR spectrum of the related 4-chlorobenzoyl chloride shows a distinct carbonyl peak. nist.gov Studies on similar molecules like 2-bromo-4-chlorobenzaldehyde (B1282380) have also utilized IR spectroscopy to analyze the effects of different solvents on the vibrational frequencies. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

| C=O (Acyl Chloride) | Stretching | 1750 - 1790 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| C-Cl | Stretching | 600 - 800 |

| C-Br | Stretching | 500 - 600 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound and its derivatives typically exhibits absorption bands corresponding to π → π* and n → π* transitions. The benzene ring and the carbonyl group are the primary chromophores. The substitution pattern on the benzene ring with bromine and chlorine atoms can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to unsubstituted benzoyl chloride. Theoretical studies using Time-Dependent DFT (TD-DFT) can be employed to calculate the electronic absorption spectra and aid in the interpretation of the experimental data. researchgate.net

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will show a molecular ion peak [M]⁺ corresponding to its molecular weight of approximately 253.91 g/mol . oakwoodchemical.com A key feature will be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which provides definitive evidence for the presence of these halogens. Fragmentation analysis reveals common pathways for acyl chlorides, such as the loss of the chlorine atom to form the acylium ion [M-Cl]⁺, which is often the base peak. Further fragmentation of the benzoyl cation can also be observed.

Table 3: Illustrative Crystallographic Data for a Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.8590 (3) |

| b (Å) | 7.81260 (10) |

| c (Å) | 21.9574 (4) |

| β (°) | 106.272 (2) |

| Volume (ų) | 2117.53 (7) |

This data is for N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-2-chloro-N-(2-chlorobenzoyl)benzamide and serves as an example of crystallographic parameters. nih.gov

Computational Chemistry and Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in complementing experimental spectroscopic data and providing deeper mechanistic insights. DFT calculations can be used to:

Predict Spectroscopic Properties: Theoretical calculations can predict NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions, which can be compared with experimental data to confirm structural assignments. researchgate.net

Determine Molecular Geometry: DFT can be used to optimize the geometry of this compound and its derivatives, providing information on bond lengths, bond angles, and dihedral angles in the gas phase.

Analyze Electronic Structure: Calculations of molecular orbitals (HOMO and LUMO) and electrostatic potential maps provide insights into the reactivity and sites susceptible to nucleophilic or electrophilic attack.

Investigate Reaction Mechanisms: DFT can be used to model reaction pathways, calculate activation energies, and identify transition states, thereby elucidating the mechanisms of reactions involving this compound. This is particularly useful for understanding its role in acylation reactions and the formation of various derivatives.

By combining these advanced spectroscopic and computational methods, a comprehensive and detailed understanding of the structure, properties, and reactivity of this compound and its derivatives can be achieved.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For a molecule like this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to predict its three-dimensional structure. These calculations would yield optimized bond lengths, bond angles, and dihedral angles, providing a precise model of the molecular architecture.

The substitution of the benzene ring with a bromine atom at the 3-position and a chlorine atom at the 4-position, in addition to the acyl chloride group at the 1-position, creates a unique electronic environment. The electron-withdrawing nature of the halogens and the carbonyl group significantly influences the electron density distribution across the aromatic ring. DFT calculations can quantify these effects by mapping the molecular electrostatic potential (MEP), which highlights regions of positive and negative electrostatic potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.

Table 1: Predicted Molecular Geometry Parameters for Halogenated Benzoyl Derivatives (Illustrative) (Note: This table is illustrative and based on general principles of related compounds, as specific data for this compound is not available.)

| Parameter | Predicted Value (Illustrative) |

|---|---|

| C-C (aromatic) bond lengths | ~1.39 - 1.41 Å |

| C-Br bond length | ~1.90 Å |

| C-Cl (aromatic) bond length | ~1.74 Å |

| C=O bond length | ~1.19 Å |

| C-Cl (acyl) bond length | ~1.79 Å |

| C-C-C (aromatic) bond angles | ~118° - 121° |

Frontier Molecular Orbital (FMO) Analysis in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of chemical species. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies for Substituted Benzoyl Chlorides (Note: This table is for illustrative purposes only.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Benzoyl Chloride | -9.8 | -1.5 | 8.3 |

| 4-Chlorobenzoyl Chloride | -9.9 | -1.7 | 8.2 |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the modeling of reaction pathways and the characterization of transition states, providing insights into reaction mechanisms and kinetics. For reactions involving this compound, such as nucleophilic acyl substitution, DFT calculations can be used to map the potential energy surface. This involves identifying the structures of the reactants, products, any intermediates (like a tetrahedral intermediate), and the transition states that connect them.

The energy of the transition state determines the activation energy of the reaction, which is a critical factor in its rate. By calculating the vibrational frequencies of the transition state structure, it can be confirmed as a true first-order saddle point on the potential energy surface (characterized by a single imaginary frequency). Such studies would elucidate how the bromo and chloro substituents influence the stability of the tetrahedral intermediate and the height of the activation barrier, thereby affecting the reaction rate compared to unsubstituted benzoyl chloride.

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule, translating complex wavefunctions into a more intuitive Lewis-like structure. NBO analysis for this compound would quantify the delocalization of electron density, known as hyperconjugative interactions.

This analysis would reveal the nature of the bonds (e.g., C-Br, C-Cl, C=O) in terms of their hybridization and polarization. For instance, it would show the significant polarization of the C=O bond and the C-Cl bond in the acyl chloride group, contributing to the high positive natural charge on the carbonyl carbon. Furthermore, NBO analysis can quantify the delocalization of electron density from the lone pairs of the halogen atoms into the antibonding orbitals of the benzene ring and the carbonyl group. These interactions, reported as second-order perturbation theory energies (E(2)), provide a measure of their stabilizing effect on the molecule.

Table 3: Illustrative NBO Analysis Data for Key Interactions in Halogenated Benzoyl Derivatives (Note: This table is illustrative. E(2) values represent the stabilization energy.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) (Illustrative) |

|---|---|---|

| LP (O) | π*(C-C) aromatic | ~ 2-5 |

| LP (Cl) aromatic | π*(C-C) aromatic | ~ 1-3 |

| LP (Br) | π*(C-C) aromatic | ~ 1-3 |

Future Directions and Emerging Research Avenues for 3 Bromo 4 Chlorobenzoyl Chloride

Exploration of Asymmetric Synthesis and Chiral Derivatization

The synthesis of single-enantiomer chiral compounds is a cornerstone of modern pharmaceutical development, as the therapeutic activity and safety of a drug can be highly dependent on its stereochemistry. 3-Bromo-4-chlorobenzoyl chloride is increasingly being utilized as a starting material for the synthesis of complex chiral molecules.

One notable area of exploration is in the development of inhibitors for enzymes such as lipoprotein-associated phospholipase A2 (Lp-PLA2), which is implicated in inflammatory diseases. In the synthesis of these inhibitors, this compound is reacted with chiral amines or alcohols to introduce a stereocenter into the molecule. While the initial reaction with the achiral benzoyl chloride does not create a chiral center at the carbonyl carbon, the subsequent incorporation of a chiral moiety leads to the formation of diastereomers, which can then be separated using techniques like chiral chromatography. google.com

Future research is focused on developing more direct methods of asymmetric synthesis. This includes the exploration of chiral catalysts that can induce stereoselectivity during the acylation reaction itself, potentially eliminating the need for costly and time-consuming separation of stereoisomers. The development of chiral resolving agents specifically tailored for the derivatives of this compound is another active area of investigation.

Green Chemistry Approaches in its Synthesis and Applications

The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. Research into the synthesis and application of this compound is actively incorporating these principles.

Traditionally, the synthesis of benzoyl chlorides involves the use of hazardous reagents like thionyl chloride and chlorinated solvents. google.com Future research is geared towards developing more environmentally benign methods. This includes the investigation of solid acid catalysts that can be easily recovered and reused, minimizing waste.

In the application of this compound, particularly in the synthesis of amides and esters, green chemistry approaches are also being explored. Microwave-assisted synthesis is a promising technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. The use of greener solvents, such as ionic liquids or even water, is also being investigated to replace traditional volatile organic compounds. Furthermore, the development of biocatalytic methods, using enzymes to carry out reactions with high selectivity under mild conditions, represents a significant long-term goal for the sustainable use of this important chemical intermediate.

Development of Novel Catalyst Systems for Enhanced Reactivity and Selectivity

The reactivity of the bromine and chlorine atoms on the benzene (B151609) ring of this compound allows for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. These reactions are critical for building the complex molecular architectures of many pharmaceuticals and advanced materials. google.com

Current research is focused on the development of novel catalyst systems to improve the efficiency and selectivity of these reactions. While palladium-based catalysts are commonly used, there is a drive to create more active and robust catalysts that can function at lower catalyst loadings and under milder reaction conditions. This includes the design and synthesis of new phosphine (B1218219) ligands that can fine-tune the electronic and steric properties of the palladium center, leading to enhanced catalytic performance.

Furthermore, there is growing interest in exploring catalysts based on more abundant and less expensive metals as alternatives to palladium. The ultimate goal is to develop highly selective catalysts that can differentiate between the bromine and chlorine atoms, allowing for sequential and controlled functionalization of the aromatic ring.

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The integration of chemical synthesis with automated platforms and robotics offers the potential to dramatically accelerate the drug discovery and materials development process. The use of versatile building blocks like this compound is well-suited for such automated systems.

Future research will likely see the incorporation of this compound into automated flow chemistry platforms. Flow chemistry, where reactions are carried out in continuous-flowing streams rather than in batches, allows for precise control over reaction parameters, improved safety, and easier scalability. By integrating this technology with robotic systems for reagent handling and product analysis, vast libraries of derivatives of this compound can be synthesized rapidly and efficiently.

This approach, combined with high-throughput experimentation, will enable the rapid screening of a wide range of reaction conditions and the optimization of synthetic routes in a fraction of the time required by traditional methods.

Discovery of New Applications through High-Throughput Screening of Synthesized Derivatives

The ability to rapidly generate large and diverse libraries of chemical compounds is a key driver of modern drug discovery. By systematically modifying the structure of derivatives synthesized from this compound, researchers can explore a vast chemical space to identify molecules with novel biological activities.

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a specific biological target, such as a protein kinase or a receptor. For instance, derivatives of this compound have been investigated as potential kinase inhibitors for the treatment of cancer and inflammatory diseases. google.com

The future in this area lies in the combination of automated synthesis and HTS. By creating large, focused libraries of amides, esters, and other derivatives of this compound and screening them against a wide panel of biological targets, the discovery of new therapeutic agents can be significantly accelerated. This data-rich approach not only identifies promising lead compounds but also provides valuable structure-activity relationship (SAR) information to guide further optimization.

Q & A

Q. What are the critical safety considerations when handling 3-bromo-4-chlorobenzoyl chloride in laboratory settings?

- Methodological Answer : Handling requires strict adherence to OSHA/GHS protocols. Key precautions include:

- Personal Protective Equipment (PPE) : Impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats. Respirators are necessary if vapor concentrations exceed safety limits .

- Ventilation : Use fume hoods to prevent inhalation of corrosive vapors.

- Spill Management : Neutralize spills with inert adsorbents (e.g., sodium bicarbonate) and dispose as hazardous waste .

- Storage : Store in airtight containers at 0–6°C, away from moisture and incompatible substances (e.g., bases, alcohols) .

Q. How can this compound be synthesized from 3-bromo-4-chlorobenzoic acid?

- Methodological Answer : A common route involves converting the benzoic acid to the acyl chloride using chlorinating agents:

- Reagents : Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

- Procedure : Reflux the acid with excess SOCl₂ under anhydrous conditions (e.g., 70°C for 4–6 hrs). Remove residual SOCl₂ via vacuum distillation .

- Yield Optimization : Catalytic dimethylformamide (DMF) accelerates the reaction. Purity is confirmed by FT-IR (disappearance of -COOH peak at ~2500 cm⁻¹) and NMR (δ 8.5–9.0 ppm for aromatic protons) .

Table 2 : Synthesis Route Comparison

| Chlorinating Agent | Temperature (°C) | Reaction Time (hrs) | Typical Yield (%) |

|---|---|---|---|

| SOCl₂ | 70 | 4–6 | 85–90 |

| PCl₅ | 100 | 2–3 | 75–80 |

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase) detects impurities >0.1% .

- Structural Confirmation :

- Mass Spectrometry (MS) : Parent ion [M⁺] at m/z 237.3 (Cl/Br isotopic pattern) .

- NMR : ¹³C NMR shows carbonyl carbon at ~170 ppm; aromatic carbons at 125–140 ppm .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement is ideal. Key steps:

- Crystallization : Grow crystals via slow evaporation in dichloromethane/hexane.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 150 K.

- Refinement : SHELXL-2018/3 resolves disordered Cl/Br positions. Thermal parameters (Ueq) validate atomic positions .

Table 3 : Crystallographic Parameters (Hypothetical Example)

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| a (Å) | 7.85 |

| b (Å) | 10.23 |

| c (Å) | 15.67 |

| R1 | 0.032 |

Q. What strategies mitigate conflicting reactivity data in nucleophilic acyl substitutions involving this compound?

- Methodological Answer : Contradictions often arise from solvent polarity or competing pathways. Systematic approaches include:

- Kinetic Studies : Monitor reaction progress via <sup>19</sup>F NMR (if fluorinated nucleophiles are used).

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and regioselectivity.

- By-Product Analysis : GC-MS identifies side products (e.g., hydrolysis to benzoic acid under humid conditions) .

Q. How can this compound serve as a synthon in pharmaceutical intermediates?

- Methodological Answer : The compound’s reactivity enables:

- Amide Formation : React with amines (e.g., 4-aminopiperidine) to yield protease inhibitors.

- Heterocycle Synthesis : Condensation with hydrazines forms 1,3,4-oxadiazoles, prevalent in anticancer agents .

- Case Study : Synthesis of 2-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)acetamide derivatives (IC50 = 12 nM against kinase targets) .

Regulatory and Disposal Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.